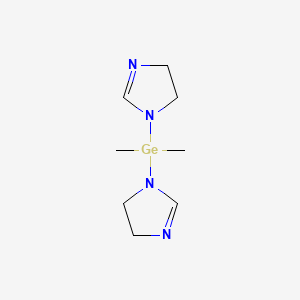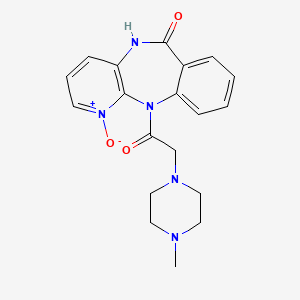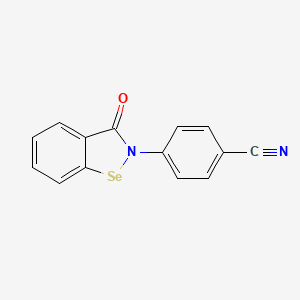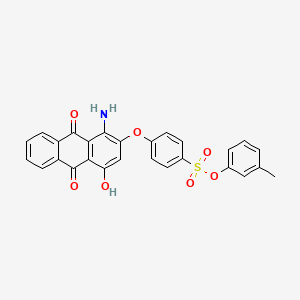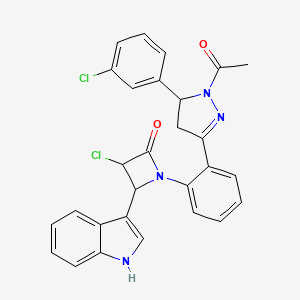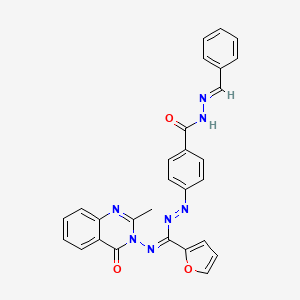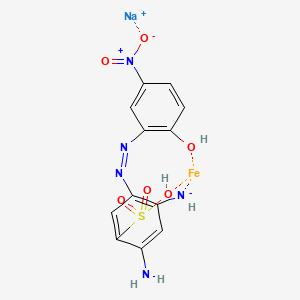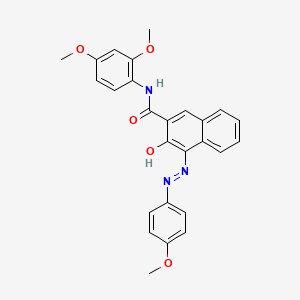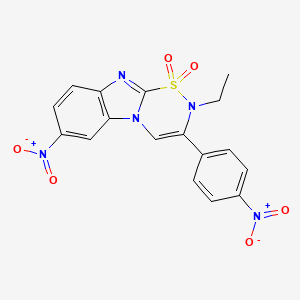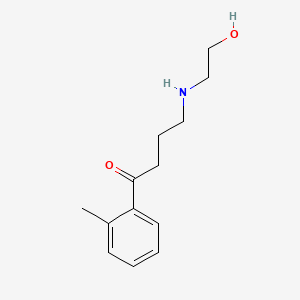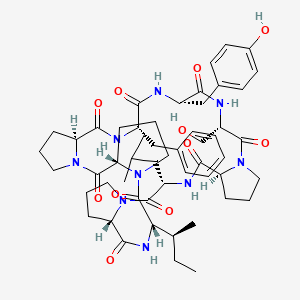
Dichotomin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichotomin G is a cyclic peptide isolated from the roots of the plant Stellaria dichotomaThe molecular formula of this compound is C53H75N9O12, and it has a molecular weight of 1011.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichotomin G can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of cyclic peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide chain is then cyclized to form the cyclic structure. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from the roots of Stellaria dichotoma. The roots are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Dichotomin G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield reduced forms of the peptide.
Scientific Research Applications
Dichotomin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cyclic peptides.
Biology: Investigated for its cytotoxic activity against cancer cells, cyclooxygenase inhibitory activity, and vasorelaxant effects.
Medicine: Explored for its potential therapeutic applications in treating cancer, inflammation, and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Dichotomin G exerts its effects through various molecular targets and pathways. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Dichotomin G is unique among cyclic peptides due to its specific amino acid sequence and cyclic structure. Similar compounds include other dichotomins isolated from Stellaria dichotoma, such as Dichotomin A, Dichotomin B, and Dichotomin C. These compounds share similar cyclic structures but differ in their amino acid sequences, leading to variations in their biological activities. For example, Dichotomin A has a different sequence of amino acids compared to this compound, resulting in distinct pharmacological properties .
Properties
CAS No. |
188655-40-5 |
|---|---|
Molecular Formula |
C53H73N9O11 |
Molecular Weight |
1012.2 g/mol |
IUPAC Name |
(3S,9S,12S,18S,21S,27S,30S,33S,36S)-33-benzyl-9-[(2S)-butan-2-yl]-27-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-1,7,10,16,19,25,28,31,34-nonazapentacyclo[34.3.0.03,7.012,16.021,25]nonatriacontane-2,8,11,17,20,26,29,32,35-nonone |
InChI |
InChI=1S/C53H73N9O11/c1-5-32(4)44-53(73)62-26-12-18-43(62)52(72)61-25-11-16-41(61)47(67)55-37(28-33-13-7-6-8-14-33)45(65)54-36(29-34-19-21-35(64)22-20-34)46(66)57-39(30-63)51(71)60-24-9-15-40(60)48(68)56-38(27-31(2)3)50(70)59-23-10-17-42(59)49(69)58-44/h6-8,13-14,19-22,31-32,36-44,63-64H,5,9-12,15-18,23-30H2,1-4H3,(H,54,65)(H,55,67)(H,56,68)(H,57,66)(H,58,69)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
OABGNKVYCCCRCG-YFUSJSQUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(C)C)CO)CC6=CC=C(C=C6)O)CC7=CC=CC=C7 |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(C)C)CO)CC6=CC=C(C=C6)O)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


